molecular formula C8H12ClNO B3391822 N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1) CAS No. 22513-19-5

N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1)

Cat. No.: B3391822
CAS No.: 22513-19-5
M. Wt: 173.64 g/mol
InChI Key: FFVCFZQUHMONCF-UHFFFAOYSA-N
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Description

N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C8H11NO•HCl It is a derivative of phenylmethanamine, featuring a methoxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) typically involves the reaction of benzylamine with methanol in the presence of a suitable catalyst. One common method includes the use of a coupling reaction between benzylamine, benzaldehyde, and carbon dioxide under light irradiation . This reaction proceeds under mild conditions and involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methoxybenzylamine oxides, while reduction can produce N-methoxybenzylamine derivatives.

Scientific Research Applications

N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) involves its interaction with molecular targets through its methoxy and amine functional groups. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methyl-1-phenylmethanamine: A related compound with a methyl group instead of a methoxy group.

    N-Methoxybenzylamine: Similar structure but without the phenyl group.

Uniqueness

N-Methoxy-1-phenylmethanamine–hydrogen chloride (1/1) is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-methoxy-1-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-10-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVCFZQUHMONCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90782141
Record name N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90782141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22513-19-5
Record name N-Methoxy-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90782141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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